molecular formula C17H13F5N2O2 B6451921 2-(2,4-difluorophenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one CAS No. 2640863-29-0

2-(2,4-difluorophenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one

Cat. No.: B6451921
CAS No.: 2640863-29-0
M. Wt: 372.29 g/mol
InChI Key: NXQWAJOSDBIQPT-UHFFFAOYSA-N
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Description

This compound features a 2,4-difluorophenyl group attached to an ethanone backbone, which is further linked to an azetidine ring substituted with a 2-(trifluoromethyl)pyridin-4-yloxy moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity. The fluorine atoms on the phenyl group likely improve bioavailability and binding affinity through hydrophobic interactions and reduced metabolic degradation .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F5N2O2/c18-11-2-1-10(14(19)6-11)5-16(25)24-8-13(9-24)26-12-3-4-23-15(7-12)17(20,21)22/h1-4,6-7,13H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQWAJOSDBIQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Analog: 1-(3-Aminoazetidin-1-yl)-2-(2,4-Difluorophenyl)ethan-1-one

Key Differences :

  • Lacks the 2-(trifluoromethyl)pyridin-4-yloxy substituent on the azetidine.
  • Contains an amino group instead of the pyridinyloxy group. Implications:
  • The amino group may increase solubility but reduce metabolic stability compared to the trifluoromethylpyridine substituent.
  • Reduced steric bulk could alter binding interactions in biological targets .

Pyridin-2(1H)-one Derivatives ()

Example Compounds :

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
    Comparison :
  • Structural: These compounds feature pyridinone cores with aryl substituents instead of azetidine and difluorophenyl groups.
  • Activity : Bromophenyl derivatives showed high antioxidant activity (79.05%), comparable to ascorbic acid (82.71%). The methoxyphenyl analog exhibited lower activity (17.55%), highlighting the importance of electron-withdrawing groups (e.g., bromo) for radical scavenging .

Piperazine and Pyridinyloxy Derivatives (–4)

Example Compounds :

  • MK45 () : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one
  • EP 1 926 722 B1 () : Benzimidazole-pyridine hybrid with trifluoromethylimidazole.
    Comparison :
  • Structural : Piperazine/piperidine rings replace azetidine, offering different conformational flexibility.
  • However, the azetidine in the target compound may reduce off-target interactions due to smaller ring size .

Antioxidant and Antimicrobial Potential

  • Pyridin-2(1H)-ones () : Demonstrated moderate antibacterial activity against S. aureus and E. coli. Antioxidant efficacy correlated with substituent electronegativity.

ADMET Considerations

  • Lipophilicity : The trifluoromethyl and difluorophenyl groups increase logP, favoring blood-brain barrier penetration but risking hepatotoxicity.

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